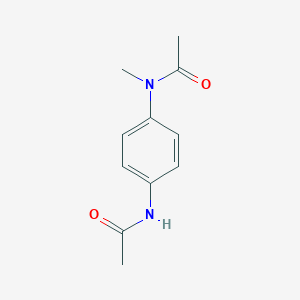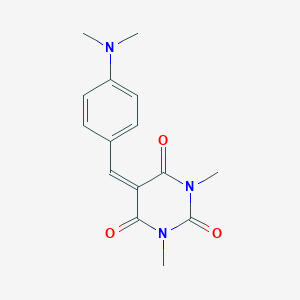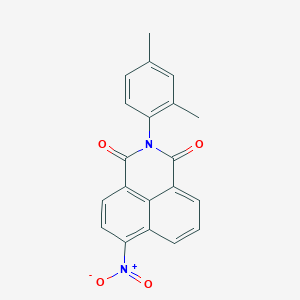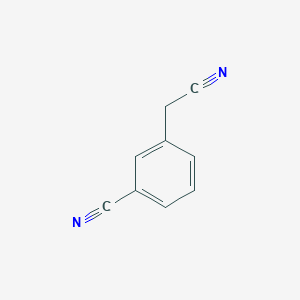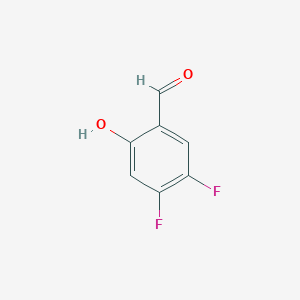![molecular formula C18H13N B188085 12-methylbenzo[a]acridine CAS No. 3340-93-0](/img/structure/B188085.png)
12-methylbenzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C18H13N. It is a derivative of acridine, characterized by the presence of a methyl group at the 12th position of the benz(a)acridine structure.
Métodos De Preparación
The synthesis of 12-methylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with acetic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
12-methylbenzo[a]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated acridine compounds .
Aplicaciones Científicas De Investigación
12-methylbenzo[a]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential anticancer properties, this compound is explored as a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 12-methylbenzo[a]acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Additionally, this compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This oxidative stress contributes to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
12-methylbenzo[a]acridine is structurally similar to other acridine derivatives, such as acridine, benz(a)acridine, and 9-methylacridine. the presence of the methyl group at the 12th position imparts unique chemical and biological properties to this compound.
Acridine: Lacks the methyl group and has different biological activities and chemical reactivity.
Benz(a)acridine: Similar structure but without the methyl group, leading to differences in reactivity and biological effects.
9-Methylacridine: Methyl group at a different position, resulting in distinct chemical and biological properties.
These structural differences highlight the uniqueness of this compound and its potential for specific applications in research and industry .
Propiedades
Número CAS |
3340-93-0 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
Clave InChI |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Key on ui other cas no. |
3340-93-0 |
Sinónimos |
12-methylbenz(a)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


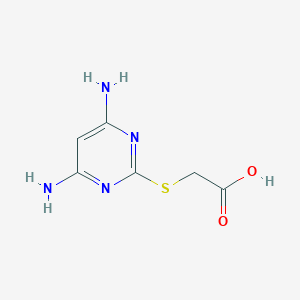
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
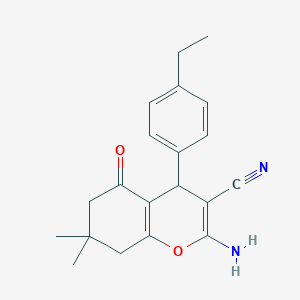
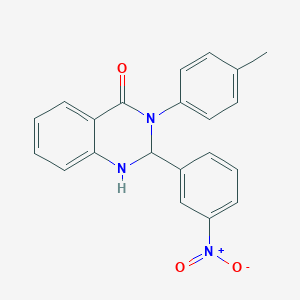
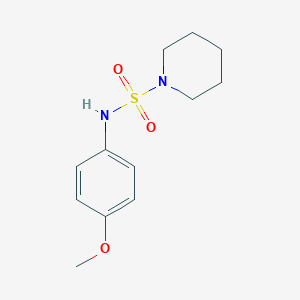
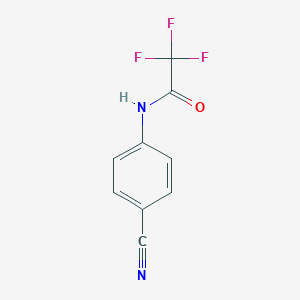
![2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B188020.png)
